molecular formula C24H22N2O B1313567 1-(1-trityl-1H-imidazol-4-yl)ethanol CAS No. 62256-50-2

1-(1-trityl-1H-imidazol-4-yl)ethanol

Cat. No.: B1313567
CAS No.: 62256-50-2
M. Wt: 354.4 g/mol
InChI Key: AMCBMIZVYBLKQA-UHFFFAOYSA-N
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Description

“1-(1-trityl-1H-imidazol-4-yl)ethanol” is a chemical compound with the molecular formula C24H22N2O and a molecular weight of 354.44 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 24 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Influence on Imidazole Ring Donor–Acceptor Capacities

1-(1-trityl-1H-imidazol-4-yl)ethanol is part of a family of imidazole-based compounds, which have been extensively studied for their donor-acceptor capacities. Research has delved into how the electronic and substituent influence on the imidazole ring affects its properties. Studies utilizing compounds similar to this compound revealed significant insights into the donor strength of the imidazole N-base and how substituents influence this property. This research is critical for understanding and developing new compounds with specific electronic properties for various scientific applications (Eseola et al., 2012).

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to this compound have been a subject of study. Research has detailed convenient synthesis methods and provided valuable insights into the structural and spectroscopic characteristics of these compounds. This knowledge is pivotal for the synthesis of complex molecules and could potentially inform the synthesis pathways of this compound derivatives for specific scientific applications (Azimi et al., 2014).

Catalytic and Inhibitory Properties

This compound related compounds have been investigated for their catalytic properties and potential as corrosion inhibitors. Studies have demonstrated that certain imidazoline derivatives exhibit significant inhibitory effects on metal corrosion, which could be harnessed in industrial applications to prolong the lifespan of metal components. The understanding of the inhibitory mechanisms of these compounds provides a foundation for the development of new, more effective corrosion inhibitors (Zhao et al., 2020).

Potential in Gas Generators

Compounds with a core structure similar to this compound have been synthesized and studied for their application in nitrogen-rich gas generators. The energetic properties of these compounds, including their heats of formation and detonation velocities, have been examined, indicating potential applications in the field of materials science and engineering (Srinivas et al., 2014).

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in these cases .

Properties

IUPAC Name

1-(1-tritylimidazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-19(27)23-17-26(18-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19,27H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCBMIZVYBLKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00492668
Record name 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62256-50-2
Record name 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-trityl-1H-imidazole-4-carbaldehyde (10.0 g, 0.03 mol) in anhydrous THF (100 mL) was added dropwise methyl magnesium bromide (1.4 M in hexane, 52.8 mL, 0.075 mol) at 0° C. After the addition, the mixture was stirred at RT overnight. The reaction was quenched with sat. aq. NH4Cl (50 mL) and the mixture extracted with CH2Cl2 (3×50 mL). The organic layers were combined, washed with 1 N aq. NaOH (3×20 mL), water (3×20 mL) and brine (100 mL), dried over MgSO4 and evaporated. The residue was purified via column chromatography (silica gel, EtOAc/Petroleum ether 1:5) to yield the title compound (8.0 g, 75.0%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
52.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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